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molecular formula C5H7NO3 B8353323 (R)-4-cyano-3-hydroxybutyric acid

(R)-4-cyano-3-hydroxybutyric acid

Cat. No. B8353323
M. Wt: 129.11 g/mol
InChI Key: ADZQCEUEGXRCJY-SCSAIBSYSA-N
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Patent
US06884607B2

Procedure details

1.6 g of calcium chloride (15 mmol) and 0.6 g (8.1 mmol) of calcium hydroxide were dissolved in 3.7 ml of water and stirred at room temperature for 20 minutes. At the same temperature, 2.00 g (10 mmol) of methyl 4-bromo-3-hydroxybutanoate was added dropwise over 5 minutes. After stirring for further ten minutes, the mixture was cooled by ice, and 0.6 g (12 mmol) of sodium cyanide was added thereto. Then, the mixture was stirred at an internal temperature of 25 to 33° C. for 4.5 hours. Then, concentrated hydrochloric acid was added dropwise in the reaction solution, and ethyl acetate was used for extraction five times. The organic layer was concentrated under reduced pressure to get 1.2 g of 4-cyano-3-hydroxybutanoic acid. The purity of the obtained 4-cyano-3-hydroxybutanoic acid was 91% (high-performance liquid chromatography in area percentage).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[OH-].[Ca+2].[OH-].Br[CH2:8][CH:9]([OH:15])[CH2:10][C:11]([O:13]C)=[O:12].[C-:16]#[N:17].[Na+].Cl>O.C(OCC)(=O)C>[C:16]([CH2:8][CH:9]([OH:15])[CH2:10][C:11]([OH:13])=[O:12])#[N:17] |f:0.1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
3.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrCC(CC(=O)OC)O
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for further ten minutes
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at an internal temperature of 25 to 33° C. for 4.5 hours
Duration
4.5 h
EXTRACTION
Type
EXTRACTION
Details
was used for extraction five times
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)CC(CC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06884607B2

Procedure details

1.6 g of calcium chloride (15 mmol) and 0.6 g (8.1 mmol) of calcium hydroxide were dissolved in 3.7 ml of water and stirred at room temperature for 20 minutes. At the same temperature, 2.00 g (10 mmol) of methyl 4-bromo-3-hydroxybutanoate was added dropwise over 5 minutes. After stirring for further ten minutes, the mixture was cooled by ice, and 0.6 g (12 mmol) of sodium cyanide was added thereto. Then, the mixture was stirred at an internal temperature of 25 to 33° C. for 4.5 hours. Then, concentrated hydrochloric acid was added dropwise in the reaction solution, and ethyl acetate was used for extraction five times. The organic layer was concentrated under reduced pressure to get 1.2 g of 4-cyano-3-hydroxybutanoic acid. The purity of the obtained 4-cyano-3-hydroxybutanoic acid was 91% (high-performance liquid chromatography in area percentage).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[OH-].[Ca+2].[OH-].Br[CH2:8][CH:9]([OH:15])[CH2:10][C:11]([O:13]C)=[O:12].[C-:16]#[N:17].[Na+].Cl>O.C(OCC)(=O)C>[C:16]([CH2:8][CH:9]([OH:15])[CH2:10][C:11]([OH:13])=[O:12])#[N:17] |f:0.1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
3.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrCC(CC(=O)OC)O
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for further ten minutes
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at an internal temperature of 25 to 33° C. for 4.5 hours
Duration
4.5 h
EXTRACTION
Type
EXTRACTION
Details
was used for extraction five times
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)CC(CC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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